molecular formula C8H12N2O3 B586132 1-(2-Methylpropanoyl)piperazine-2,5-dione CAS No. 151079-68-4

1-(2-Methylpropanoyl)piperazine-2,5-dione

Cat. No.: B586132
CAS No.: 151079-68-4
M. Wt: 184.195
InChI Key: GKRXNHSELQAIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropanoyl)piperazine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.195. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 1-(2-Methylpropanoyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that facilitates the formation of piperazine derivatives . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-(2-Methylpropanoyl)piperazine-2,5-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties . For example, a recent study investigated the effectiveness of a novel formulation of piperazine-2,5-dione in preventing colorectal cancer . Additionally, it has applications in the pharmaceutical industry as a component of drug-like molecules .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropanoyl)piperazine-2,5-dione involves its interaction with various molecular targets and pathways. It has been shown to interact with anticancer target proteins such as the human androgen receptor, human steroidogenic cytochrome P450 17A1, and epidermal growth factor receptor 2 . These interactions are facilitated by hydrogen bonds and other molecular interactions .

Comparison with Similar Compounds

1-(2-Methylpropanoyl)piperazine-2,5-dione can be compared with other similar compounds, such as plinabulin, phenylahistin, and tryprostatin B . These compounds share a similar piperazine-2,5-dione structure but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

1-(2-methylpropanoyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)8(13)10-4-6(11)9-3-7(10)12/h5H,3-4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRXNHSELQAIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668202
Record name 1-(2-Methylpropanoyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151079-68-4
Record name 1-(2-Methylpropanoyl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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